molecular formula C12H9F3N2O2 B13142315 2,2,2-trifluoro-N-(2-methoxyquinolin-5-yl)acetamide

2,2,2-trifluoro-N-(2-methoxyquinolin-5-yl)acetamide

Cat. No.: B13142315
M. Wt: 270.21 g/mol
InChI Key: LWYPDLYWCZBXAV-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-(2-methoxyquinolin-5-yl)acetamide is a chemical compound characterized by the presence of trifluoromethyl and methoxyquinoline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-(2-methoxyquinolin-5-yl)acetamide typically involves the reaction of 2-methoxyquinoline with trifluoroacetic anhydride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{2-methoxyquinoline} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-(2-methoxyquinolin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

2,2,2-Trifluoro-N-(2-methoxyquinolin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(2-methoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyquinoline moiety can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-N-(2-phenylethyl)acetamide: Similar in structure but with a phenylethyl group instead of a methoxyquinoline group.

    2,2,2-Trifluoro-N-(prop-2-yn-1-yl)acetamide: Contains a propynyl group instead of a methoxyquinoline group.

Uniqueness

2,2,2-Trifluoro-N-(2-methoxyquinolin-5-yl)acetamide is unique due to the presence of both trifluoromethyl and methoxyquinoline groups, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H9F3N2O2

Molecular Weight

270.21 g/mol

IUPAC Name

2,2,2-trifluoro-N-(2-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C12H9F3N2O2/c1-19-10-6-5-7-8(16-10)3-2-4-9(7)17-11(18)12(13,14)15/h2-6H,1H3,(H,17,18)

InChI Key

LWYPDLYWCZBXAV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

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